molecular formula C8H15NO B14870061 N-methyl-1-(2-oxaspiro[3.3]heptan-6-yl)methanamine

N-methyl-1-(2-oxaspiro[3.3]heptan-6-yl)methanamine

Cat. No.: B14870061
M. Wt: 141.21 g/mol
InChI Key: OSRGRFMRIURUGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-1-(2-oxaspiro[33]heptan-6-yl)methanamine is a chemical compound with the molecular formula C₇H₁₃NO It is a spirocyclic amine, characterized by a unique structure that includes a spiro-oxirane ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(2-oxaspiro[3.3]heptan-6-yl)methanamine typically involves the reaction of a suitable precursor with methylamine. One common method involves the use of a spirocyclic ketone, which undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(2-oxaspiro[3.3]heptan-6-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-1-(2-oxaspiro[3.3]heptan-6-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-methyl-1-(2-oxaspiro[3.3]heptan-6-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-oxaspiro[3.3]heptan-6-amine
  • 6-(methylamino)-2-oxa-spiro[3.3]heptane

Uniqueness

N-methyl-1-(2-oxaspiro[3.3]heptan-6-yl)methanamine is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

N-methyl-1-(2-oxaspiro[3.3]heptan-6-yl)methanamine

InChI

InChI=1S/C8H15NO/c1-9-4-7-2-8(3-7)5-10-6-8/h7,9H,2-6H2,1H3

InChI Key

OSRGRFMRIURUGP-UHFFFAOYSA-N

Canonical SMILES

CNCC1CC2(C1)COC2

Origin of Product

United States

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